

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-bromoisonicotinate

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Compound of Interest

Compound Name: Ethyl 3-bromoisonicotinate

Cat. No.: B189847

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Introduction

Ethyl 3-bromoisonicotinate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of a bromine atom and an ethyl ester group on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of **Ethyl 3-bromoisonicotinate**, its reactivity, and its applications in synthetic chemistry, with a focus on its role in the development of pharmaceuticals and other biologically active compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ethyl 3-bromoisonicotinate** is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ BrNO ₂	
Molecular Weight	230.06 g/mol	
CAS Number	13959-01-8	
Appearance	Not explicitly stated, likely a solid or liquid	
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Not explicitly stated, likely soluble in common organic solvents	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Ethyl 3-bromoisonicotinate**. The following tables summarize the expected spectroscopic data based on the analysis of similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum of **Ethyl 3-bromoisonicotinate** is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.7	Doublet	1H	H-2 (proton adjacent to Nitrogen)
~8.6	Singlet	1H	H-6 (proton adjacent to Nitrogen)
~7.8	Doublet	1H	H-5
~4.4	Quartet	2H	-OCH ₂ CH ₃
~1.4	Triplet	3H	-OCH ₂ CH ₃

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~164	C=O (ester)
~152	C-2
~150	C-6
~140	C-4
~125	C-5
~122	C-3 (carbon with Bromine)
~62	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2980-2850	Medium	Aliphatic C-H stretch
~1730	Strong	C=O stretch (ester)
~1600, ~1470	Medium-Weak	C=C and C=N stretching (pyridine ring)
~1250	Strong	C-O stretch (ester)
~1100	Medium	C-N stretch
Below 1000	Medium-Strong	C-Br stretch

Mass Spectrometry

The mass spectrum of **Ethyl 3-bromoisonicotinate** will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/z	Interpretation
230/232	Molecular ion peak [M] ⁺ and [M+2] ⁺
201/203	Loss of ethyl group (-CH ₂ CH ₃)
185/187	Loss of ethoxy group (-OCH ₂ CH ₃)
156/158	Loss of the ester group (-COOCH ₂ CH ₃)
78	Pyridine fragment

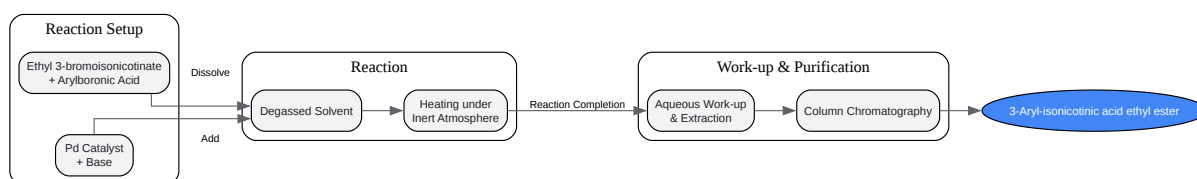
Reactivity and Synthetic Applications

Ethyl 3-bromoisonicotinate is a key intermediate in organic synthesis, primarily due to the reactivity of the C-Br bond on the electron-deficient pyridine ring. This makes it an excellent substrate for various cross-coupling reactions.

Cross-Coupling Reactions

Ethyl 3-bromoisonicotinate readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including many pharmaceuticals.

A generalized workflow for a Suzuki-Miyaura coupling reaction involving **Ethyl 3-bromoisonicotinate** is depicted below.



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Caption: Generalized workflow for the Suzuki-Miyaura coupling of **Ethyl 3-bromoisonicotinate**.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **Ethyl 3-bromoisonicotinate** with an arylboronic acid.

Materials:

- **Ethyl 3-bromoisonicotinate** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

- Base (e.g., K_2CO_3 , 2.0 eq)
- Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

- To a round-bottom flask, add **Ethyl 3-bromoisonicotinate**, the arylboronic acid, palladium catalyst, and base.
- The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
- Degassed solvent is added to the flask via syringe.
- The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for the required time (monitored by TLC or GC-MS).
- Upon completion, the reaction is cooled to room temperature and quenched with water.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-isonicotinic acid ethyl ester.

General Procedure for Heck Reaction

This protocol outlines a general procedure for the palladium-catalyzed Heck reaction of **Ethyl 3-bromoisonicotinate** with an alkene (e.g., styrene).

Materials:

- **Ethyl 3-bromoisonicotinate** (1.0 eq)
- Alkene (e.g., styrene, 1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 0.02 eq)

- Ligand (e.g., PPh_3 , 0.04 eq)
- Base (e.g., Et_3N , 2.0 eq)
- Solvent (e.g., DMF or Acetonitrile)

Procedure:

- In a Schlenk flask, **Ethyl 3-bromoisonicotinate**, the palladium catalyst, and the ligand are dissolved in the solvent.
- The alkene and the base are then added to the mixture.
- The flask is sealed and the mixture is heated to the desired temperature (typically 80-120 °C) under an inert atmosphere.
- The reaction progress is monitored by TLC or GC-MS.
- After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is taken up in an organic solvent and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated.
- The crude product is purified by column chromatography to yield the corresponding substituted alkene.

Safety Information

Ethyl 3-bromoisonicotinate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 3-bromoisonicotinate is a valuable and versatile building block in modern organic synthesis. Its ability to participate in a variety of cross-coupling reactions makes it an important precursor for the synthesis of a diverse range of functionalized heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, spectroscopic data, and reactivity, which will be of significant value to researchers and scientists working in these fields.

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